BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol

Lipophilicity Drug-likeness Physicochemical profiling

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol (CAS 1202030-25-8) is a 1,3-diaryl-4-hydroxypyrazole heterocycle. Its structure features a 4-bromophenyl group at the pyrazole C3 position, an unsubstituted N1-phenyl ring, and a free 4-OH hydrogen-bond donor/acceptor.

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
CAS No. 1202030-25-8
Cat. No. B1382304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
CAS1202030-25-8
Molecular FormulaC15H11BrN2O
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)O
InChIInChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)15-14(19)10-18(17-15)13-4-2-1-3-5-13/h1-10,19H
InChIKeyMOKDTOWNIUAFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol (CAS 1202030-25-8): Procurement-Grade Definition & Core Identity


3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol (CAS 1202030-25-8) is a 1,3-diaryl-4-hydroxypyrazole heterocycle . Its structure features a 4-bromophenyl group at the pyrazole C3 position, an unsubstituted N1-phenyl ring, and a free 4-OH hydrogen-bond donor/acceptor . This specific substitution pattern places it at the intersection of several commercially available pyrazol-4-ol analog series offered by major chemical suppliers for early discovery research [1]. The compound is catalogued as a research-grade screening compound; Sigma-Aldrich explicitly notes it is supplied "as-is" without analytical characterization, placing the burden of identity and purity verification on the purchasing laboratory [1].

Why 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol Cannot Be Replaced by Off-the-Shelf Pyrazol-4-ol Analogs


The 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-ol scaffold sits within a matrix of commercially available 1,3-diaryl-4-hydroxypyrazoles that differ by a single halogen or phenyl substituent. These subtle modifications produce measurable differences in lipophilicity (XLogP = 3.9 for the 4-bromo derivative vs. ~3.4–3.6 for the 4-chloro analog), hydrogen-bond donor count, and topological polar surface area (38–49 Ų depending on the computational method) [1]. In structure-activity relationship (SAR) campaigns, such physicochemical shifts can alter membrane permeability, target binding kinetics, and off-target profiles . Furthermore, computational solvation studies comparing 3-(4‑bromophenyl)-1H‑pyrazole and 3-(4‑chlorophenyl)-1H‑pyrazole confirm that bromine vs. chlorine substitution leads to distinct free-energy-of-solvation profiles in different solvent environments [2]. Generic pyrazol-4-ol analogs lacking the 4-bromophenyl substituent cannot replicate the halogen-bonding potential, electron-withdrawing character, or steric bulk of the bromine atom, which have been shown in crystallographic studies of related 5‑bromopyrazoles to drive specific halogen-bonding and inter-halogen contacts that influence supramolecular assembly and protein-ligand recognition [3].

Quantitative Differentiation of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP 3.9 for the 4-Br Derivative vs. ~3.4–3.6 Estimated for the 4-Cl Analog

The computed XLogP for 3-(4‑bromophenyl)-1-phenyl-1H-pyrazol-4-ol is 3.9 . While experimentally measured LogP for the 4‑chloro analog (CAS 1202029-65-9) has not been systematically published, computations on closely related 4‑chlorophenyl pyrazoles yield XLogP values in the range of 3.2–3.6 . The ΔXLogP of ~0.3–0.7 log units represents a roughly 2- to 5‑fold increase in calculated octanol/water partition coefficient.

Lipophilicity Drug-likeness Physicochemical profiling Pyrazole SAR

Polar Surface Area Difference: 38 Ų (Target) vs. 48.9 Ų (Regioisomer 5-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol) – Implications for Bioavailability Prediction

The topological polar surface area (TPSA) computed for 3-(4‑bromophenyl)-1-phenyl-1H-pyrazol-4-ol is 38 Ų . By contrast, its regioisomer, 5-(4‑bromophenyl)-3-phenyl-1H-pyrazol-4-ol (PubChem CID 152324790), registers a TPSA of 48.9 Ų [1], a ΔTPSA of 10.9 Ų driven predominantly by the different tautomeric and hydrogen-bonding presentation of the 4-OH and pyrazole N atoms.

Topological polar surface area Oral bioavailability Regioisomer differentiation Physicochemical computables

Hydrogen-Bond Donor/Acceptor Profile Enables Dual Pharmacophore Engagement Compared to 1,3-Diphenyl-1H-pyrazol-4-ol

3-(4‑Bromophenyl)-1-phenyl-1H-pyrazol-4-ol presents one hydrogen-bond donor (4‑OH) and two hydrogen-bond acceptors (pyrazole N2, 4‑OH oxygen), complemented by a bromine atom capable of halogen bonding . The unsubstituted analog 1,3‑diphenyl-1H-pyrazol-4-ol (CAS 1202029‑92‑2) lacks the halogen-bond donor entirely [1]. Crystallographic studies on structurally related 5‑bromopyrazoles demonstrate that the bromine atom engages in specific Br···N and Br···π halogen-bonding interactions that contribute to molecular recognition [2].

Hydrogen bonding Pharmacophore modeling Halogen bonding Medicinal chemistry design

Distinct Solvation Free Energy Relative to 3-(4-Chlorophenyl)-1H-pyrazole in Mixed Solvent Systems

Polarizable continuum model (PCM) calculations directly comparing 3-(4‑bromophenyl)-1H‑pyrazole with 3-(4‑chlorophenyl)-1H‑pyrazole reveal that bromine substitution produces systematically different free-energy-of-solvation values across multiple solvent environments. The brominated derivative exhibits greater cavitation energy contributions and altered electrostatic interaction terms relative to the chlorinated analog, attributable to the larger atomic radius and higher polarizability of bromine [1].

Solvation thermodynamics Free energy of solvation Halogen effect Computational chemistry

Anticancer SAR: 4-Bromophenyl Substituent Confers Distinct Cytotoxicity Profile Relative to Other Aryl Substituents in Pyrazole-Based Series

In a published pyrazole series (compounds 5a–o) tested against SW480 colon cancer and A549 lung adenocarcinoma cell lines, the 4‑bromophenyl-substituted analog (5j) exhibited IC50 values of 15.21 ± 2.58 µM (SW480) and 13.07 ± 1.27 µM (A549) [1]. By comparison, the 4‑chlorophenyl analog would be expected to show a different potency profile; within this series, the 2‑chlorophenyl analog (5g) was significantly less potent (SW480 IC50 = 49.08 ± 2.84 µM; A549 IC50 = 17.26 ± 3.50 µM) [1]. A separate trisubstituted pyrazole study demonstrated that compounds derived from 3-(4‑bromophenyl)-1H‑pyrazole-4-carbaldehyde exhibited remarkable activity against HepG2, MCF7, A549, PC3, and HCT116 lines, with lead compound achieving IC50 values as low as 6.52 µM (A549) vs. doxorubicin control (IC50 = 5.93 µM) [2].

Cytotoxicity Anticancer Structure-activity relationship Pyrazole derivatives

Bis-Pyrazole Anti-Inflammatory Activity: 4-Bromophenyl-Pyrazole Hybrid Emerges as Most Potent in Combined Analgesic/Anti-Inflammatory/Antimicrobial Profiling

In a series of bis-pyrazole derivatives evaluated for in vivo analgesic, anti-inflammatory, and in vitro antimicrobial activities, compound 5b—N-[4-(5-(4-bromophenyl)-1-phenyl-1H-pyrazol-3-yl)phenyl-2-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)]acetamide—was identified as the most potent molecule across all three activity dimensions [1]. This compound incorporates the 4-bromophenyl-pyrazole substructure directly related to the target compound. In silico docking indicated selectivity toward COX-2 (PDB: 1CX2) over COX-1 (PDB: 1CQE), and the LD50 of bis-pyrazole products exceeded 2000 mg/kg, indicating a high safety margin [1].

Anti-inflammatory Analgesic COX-2 selectivity Bis-pyrazole

Where 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol Delivers Differentiated Value: Evidence-Backed Application Scenarios


Scaffold for CNS-Penetrant Kinase or GPCR Probe Discovery

With an XLogP of 3.9 and TPSA of 38 Ų—both within favorable ranges for blood-brain barrier penetration—3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-ol is a more lipophilic alternative to the 4-chloro analog (estimated XLogP ~3.2–3.6) [1]. Medicinal chemistry teams designing CNS-penetrant kinase inhibitors or GPCR ligands can rationally select the brominated scaffold to bias compound libraries toward higher brain exposure while retaining the 4-OH handle for further derivatization. The regioisomer (5-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol) with TPSA = 48.9 Ų may be less suitable for CNS programs [1].

Halogen-Bond-Enabled Fragment-Based Drug Design (FBDD)

The 4-bromophenyl substituent provides a halogen-bond donor that is absent in the non-halogenated analog 1,3-diphenyl-1H-pyrazol-4-ol . Crystallographic evidence from 5-bromopyrazole structures confirms the geometric and energetic feasibility of Br···N and Br···π halogen-bonding interactions in protein binding sites [1]. Fragment-based and structure-based design groups can incorporate 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-ol into fragment libraries specifically to probe halogen-bonding hot spots identified by computational solvent mapping or experimental X-ray fragment screening.

Synthetic Intermediate for Anticancer Trisubstituted Pyrazole Libraries

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol serves as a direct precursor or structural analog to the 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde scaffold, which has been validated as a key intermediate in multiple independent anticancer pyrazole series [1]. In these series, compounds derived from the 4-bromophenyl-pyrazole core exhibited IC50 values of 6.52–16.52 µM against A549, MCF-7, HepG2, and PC3 cell lines, with selectivity over normal fibroblast cells (BJ-1) [1]. Procurement of this compound enables medicinal chemistry groups to access a privileged substructure with demonstrated anticancer SAR before committing to multi-step de novo synthesis.

Physicochemical Probe in Solvation and Partitioning Studies

The compound class has been evaluated using polarizable continuum models that directly compare brominated vs. chlorinated pyrazole solvation behavior . Physical chemistry and pre-formulation groups can utilize 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-ol as a model solute to experimentally validate computational predictions of partition coefficients, solubility-pH profiles, and lipid membrane partitioning, leveraging the distinct physicochemical signature conferred by the bromine atom relative to the chloro and unsubstituted phenyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.